Welcome to the BenchChem Online Store!
molecular formula C10H12ClNO3 B8417930 2-Chloro-1-isobutoxy-4-nitro-benzene

2-Chloro-1-isobutoxy-4-nitro-benzene

Cat. No. B8417930
M. Wt: 229.66 g/mol
InChI Key: HTPUQBCXJLMBTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07645760B2

Procedure details

5.5 g (27.4 mmol) 2-Chloro-1-isobutoxy-4-nitro-benzene was dissolved in 150 ml THF and 30 ml water. After addition of 36.4 g (192 mmol) SnCl2 the reaction mixture was refluxed for 15 minutes. NaHCO3 solution was added, the mixture was extracted with ethyl acetate, dried and concentrated. The crude aniline (5.2 g, 95%) was used without further purification. 2.0 g (10.0 mmol) of the aniline were treated with 1.78 g (10.0 mmol) NBS in 60 ml THF for 20 hours at room temperature. Extraction with ethyl acetate, washings with Na2S2O3 and Na2CO3, drying of the organic phase and removal of solvent yielded 2.75 g of the desired 2-Bromo-5-chloro-4-isobutoxy-aniline.
Quantity
5.5 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Quantity
36.4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2 g
Type
reactant
Reaction Step Four
Name
Quantity
1.78 g
Type
reactant
Reaction Step Four
Name
Quantity
60 mL
Type
reactant
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([N+:8]([O-])=O)[CH:5]=[CH:4][C:3]=1[O:11][CH2:12][CH:13]([CH3:15])[CH3:14].Cl[Sn]Cl.C([O-])(O)=O.[Na+].NC1C=CC=CC=1.C1C(=O)N([Br:38])C(=O)C1.C1C[O:42][CH2:41][CH2:40]1>O>[Br:38][C:5]1[CH:4]=[C:3]([O:11][CH2:12][CH:13]([CH3:15])[CH3:14])[C:2]([Cl:1])=[CH:7][C:6]=1[NH:8][C:41](=[O:42])[CH3:40] |f:2.3|

Inputs

Step One
Name
Quantity
5.5 g
Type
reactant
Smiles
ClC1=C(C=CC(=C1)[N+](=O)[O-])OCC(C)C
Name
Quantity
150 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
36.4 g
Type
reactant
Smiles
Cl[Sn]Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Four
Name
Quantity
2 g
Type
reactant
Smiles
NC1=CC=CC=C1
Name
Quantity
1.78 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Name
Quantity
60 mL
Type
reactant
Smiles
C1CCOC1
Step Five
Name
Quantity
30 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 15 minutes
Duration
15 min
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude aniline (5.2 g, 95%) was used without further purification
EXTRACTION
Type
EXTRACTION
Details
Extraction
WASH
Type
WASH
Details
with ethyl acetate, washings with Na2S2O3 and Na2CO3
CUSTOM
Type
CUSTOM
Details
drying of the organic phase and removal of solvent

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=C(C(=C1)OCC(C)C)Cl)NC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.75 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.